2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one
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Overview
Description
2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one is an organophosphorus compound characterized by the presence of an acetyloxy group and a dioxaphospholan ring. This compound is notable for its unique structure, which includes a phosphorus atom bonded to an oxygen atom within a five-membered ring. The acetyloxy group is a functional group with the formula −OCOCH₃, which differs from the acetyl group by the presence of an additional oxygen atom .
Preparation Methods
The synthesis of 2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of a suitable phosphorus precursor with acetic anhydride in the presence of a base such as pyridine. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield .
Chemical Reactions Analysis
2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to regenerate the corresponding alcohol.
Scientific Research Applications
2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of alcohol functionalities.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one involves the interaction of its acetyloxy group with various molecular targets. The compound can act as an acetylating agent, transferring its acetyloxy group to nucleophilic sites on target molecules. This process can modify the activity of enzymes and other proteins, influencing biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one include:
2-(Acetyloxy)benzoic acid (Aspirin): Known for its analgesic and anti-inflammatory properties.
Ethyl acetoacetate: Used in the synthesis of various ketones and other molecules.
Acetic anhydride: Commonly used as an acetylating agent in organic synthesis.
Properties
CAS No. |
105900-04-7 |
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Molecular Formula |
C8H15O5P |
Molecular Weight |
222.18 g/mol |
IUPAC Name |
(4,4,5,5-tetramethyl-2-oxo-1,3,2λ5-dioxaphospholan-2-yl) acetate |
InChI |
InChI=1S/C8H15O5P/c1-6(9)11-14(10)12-7(2,3)8(4,5)13-14/h1-5H3 |
InChI Key |
FBONKKLGDNFTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OP1(=O)OC(C(O1)(C)C)(C)C |
Origin of Product |
United States |
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